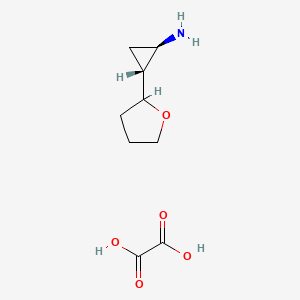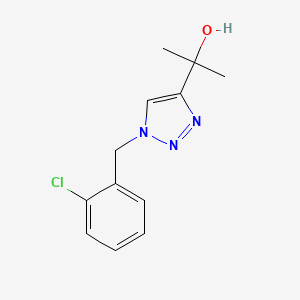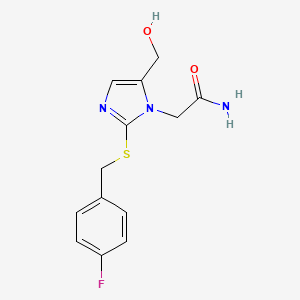
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate (TFDMB) is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that has been synthesized through various methods. TFDMB has been found to have a variety of biochemical and physiological effects, making it an important tool in the study of biological systems. In
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate is not fully understood. However, it is believed that 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate reacts with the hydroxyl or amino group of the target molecule to form a sulfonate ester. This reaction protects the target molecule from further reactions, allowing for selective synthesis of the desired compound.
Biochemical and Physiological Effects
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has also been found to have antiviral and anticancer activity. Furthermore, 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has several advantages as a reagent in lab experiments. It is easy to handle and store, and it has a long shelf life. 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate is also relatively inexpensive and readily available. However, 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has some limitations. It is toxic and should be handled with care. 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate can also react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has a wide range of potential applications in scientific research. One future direction is the development of new synthetic methods for 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate that are more efficient and environmentally friendly. Another direction is the exploration of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate as a potential drug candidate for the treatment of various diseases. Finally, the use of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate in the development of new materials, such as polymers and coatings, is another area of potential research.
Conclusion
In conclusion, 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate is a versatile reagent that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has the potential to be a valuable tool in the development of new drugs, materials, and synthetic methods.
Métodos De Síntesis
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate can be synthesized through various methods, including the reaction of 4,4,4-trifluoro-3,3-dimethylbutanol with methanesulfonyl chloride in the presence of a base. The reaction produces 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate as a colorless liquid with a boiling point of 143-145°C. The purity of the compound can be determined through various analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has been extensively used in scientific research as a reagent for the protection of alcohols and amines. It has been used in the synthesis of various compounds, such as peptides, nucleosides, and carbohydrates. 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has also been used as a reagent for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Propiedades
IUPAC Name |
(4,4,4-trifluoro-3,3-dimethylbutyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O3S/c1-6(2,7(8,9)10)4-5-13-14(3,11)12/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCFHWXXXWLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOS(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)






![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)